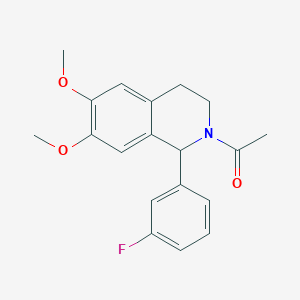
2-acetyl-1-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-1-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, commonly known as FMIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMIQ belongs to the class of isoquinoline alkaloids and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
作用机制
The mechanism of action of FMIQ is not fully understood. However, it is believed that FMIQ exerts its biological effects by modulating the activity of various signaling pathways in the body. FMIQ has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. FMIQ has also been shown to inhibit the activity of the JAK/STAT pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
FMIQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. FMIQ has also been found to exhibit analgesic properties by inhibiting the activation of nociceptive neurons in the spinal cord. In addition, FMIQ has been shown to have anticancer properties by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
FMIQ has several advantages as a research tool. It is a highly selective compound that targets specific signaling pathways in the body. This makes it an ideal tool for studying the role of these pathways in various biological processes. FMIQ is also relatively easy to synthesize, which makes it readily available for research purposes. However, FMIQ has some limitations as a research tool. Its low yield and high cost of synthesis make it difficult to obtain in large quantities. In addition, FMIQ has poor solubility in water, which limits its use in aqueous-based experiments.
未来方向
There are several future directions for research on FMIQ. One area of research could be to investigate the potential of FMIQ as a therapeutic agent for various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. Another area of research could be to investigate the potential of FMIQ as an analgesic agent for the treatment of chronic pain. In addition, research could be conducted to investigate the potential of FMIQ as an anticancer agent for the treatment of various types of cancer. Finally, research could be conducted to develop more efficient synthesis methods for FMIQ to make it more readily available for research purposes.
合成方法
FMIQ can be synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with 2-methoxyacetaldehyde in the presence of an acid catalyst to yield the intermediate 2-acetyl-3-fluoroaniline. This intermediate is then subjected to a Pictet-Spengler reaction with 4-methoxyphenethylamine to form FMIQ. The overall yield of this synthesis method is around 20%.
科学研究应用
FMIQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticancer properties. FMIQ has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders such as arthritis, asthma, and inflammatory bowel disease. FMIQ has also been found to exhibit analgesic properties by inhibiting the activation of nociceptive neurons in the spinal cord. In addition, FMIQ has been shown to have anticancer properties by inducing apoptosis in cancer cells.
属性
IUPAC Name |
1-[1-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-12(22)21-8-7-13-10-17(23-2)18(24-3)11-16(13)19(21)14-5-4-6-15(20)9-14/h4-6,9-11,19H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWRNSIFGKLJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC(=CC=C3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433181.png)
![5-[(methyl{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}amino)methyl]pyrimidin-2-amine](/img/structure/B5433198.png)
![2-methyl-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433204.png)
![1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5433212.png)
amine dihydrochloride](/img/structure/B5433216.png)
![6-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5433218.png)
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5433230.png)
![4,6-dimethyl-5-{2-oxo-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethyl}pyrimidin-2-amine](/img/structure/B5433232.png)
![2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5433244.png)
![methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B5433252.png)
![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)

![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)